molecular formula C15H13ClN2O5S B127106 N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride CAS No. 146815-23-8

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Cat. No.: B127106
CAS No.: 146815-23-8
M. Wt: 368.8 g/mol
InChI Key: RYQIQECSYJRDBT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (CAS: 27514-08-5 or 146815-23-8) is a sulfonamide-derived chiral compound featuring a 4-nitrobenzenesulfonyl group attached to the L-phenylalanyl moiety. Its molecular formula is C₁₅H₁₃ClN₂O₅S, with a calculated molecular weight of 342.79 g/mol. The nitro group at the para position enhances electrophilicity, while the L-configuration ensures stereochemical compatibility in peptide synthesis and pharmaceutical applications. This compound is widely used as a derivatizing agent, chiral auxiliary, and intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQIQECSYJRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonylation of L-Phenylalanine

The synthesis begins with the protection of the α-amino group of L-phenylalanine using 4-nitrobenzenesulfonyl chloride (nosyl chloride). This step involves nucleophilic substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize HCl byproduct.

  • Temperature : 0°C to room temperature under inert atmosphere (N₂/Ar).

  • Molar Ratio : 1:1.2 (L-phenylalanine:nosyl chloride) to ensure complete conversion.

Procedure

  • Dissolve L-phenylalanine (1 equiv) in DCM.

  • Add TEA (1.5 equiv) dropwise at 0°C.

  • Introduce nosyl chloride (1.2 equiv) slowly to minimize racemization.

  • Stir for 6–12 hours at room temperature.

  • Isolate the intermediate N-(4-nitrophenylsulfonyl)-L-phenylalanine via extraction (water/DCM) and recrystallization (ethanol/water).

Yield : 75–88%.

Step 2: Conversion to Acid Chloride

The carboxylic acid group of the sulfonylated intermediate is activated using chlorinating agents.

Chlorinating Reagents

  • Thionyl chloride (SOCl₂) : Most common, cost-effective, but requires strict anhydrous conditions.

  • Oxalyl chloride ((COCl)₂) : Milder, generates fewer side products.

  • Phosphorus pentachloride (PCl₅) : High reactivity but less selective.

Reaction Conditions

  • Solvent : Anhydrous DCM or THF.

  • Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction.

  • Temperature : Reflux (40–50°C) for 2–4 hours.

Procedure

  • Suspend N-(4-nitrophenylsulfonyl)-L-phenylalanine (1 equiv) in DCM.

  • Add SOCl₂ (3–5 equiv) and 1–2 drops of DMF.

  • Reflux until gas evolution ceases (indicating completion).

  • Remove excess SOCl₂ via rotary evaporation.

  • Purify the crude product via recrystallization (hexane/DCM).

Yield : 85–92%.

Critical Analysis of Methodologies

Racemization Control

The α-chiral center of L-phenylalanine is susceptible to racemization during sulfonylation. Key mitigations:

  • Low Temperature : Conduct reactions at 0°C during reagent addition.

  • Bulky Bases : Use DIEA instead of TEA to reduce base-induced epimerization.

  • Short Reaction Times : Limit sulfonylation to ≤12 hours.

Industrial-Scale Considerations

  • Cost Efficiency : SOCl₂ is preferred over oxalyl chloride for large-scale production.

  • Waste Management : Neutralization of HCl and SO₂ byproducts requires scrubbing systems.

  • Purity Standards : Recrystallization in ethanol/water achieves >99% purity (HPLC).

Physicochemical Data

PropertyValueSource
Molecular Weight368.79 g/mol
Melting Point149°C
SolubilityDMSO, DCM, THF
StabilityStore at −20°C (desiccated)

Applications in Peptide Synthesis

This compound enables site-specific incorporation of sulfonylated phenylalanine into peptides. Notable examples:

  • Solid-Phase Synthesis : Used in Fmoc/t-Bu strategies for constructing HIV protease inhibitors.

  • N-Alkylation : Serves as a precursor for N-methylated peptides via Fukuyama–Mitsunobu reactions.

Challenges and Alternatives

  • Moisture Sensitivity : Acid chloride hydrolyzes rapidly; use anhydrous techniques.

  • Alternative Protecting Groups : Tosyl (Ts) or mesyl (Ms) groups offer lower steric hindrance but reduced stability .

Scientific Research Applications

Medicinal Chemistry

NPSP-Cl serves as a building block for synthesizing pharmaceutical compounds, particularly sulfonamide-based drugs. Its ability to modify biological targets makes it valuable in drug development.

Case Study:
A study demonstrated that derivatives of NPSP-Cl exhibited potent inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction .

Biological Studies

The compound is utilized as a probe to study enzyme-substrate interactions and protein modifications. Its reactive nature allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity.

Example Applications:

  • Investigating the interaction of NPSP-Cl with proteases to understand substrate specificity.
  • Exploring its role in modifying cellular pathways involved in signal transduction .

Synthetic Organic Chemistry

In synthetic organic chemistry, NPSP-Cl is employed to create complex molecules through various reaction pathways. It has been used in the synthesis of chiral compounds and other functional materials.

Data Table: Reaction Outcomes

Reaction Type Product Yield (%)
Substitution with aminesSulfonamide derivatives85%
Reduction of nitro groupAmino derivatives90%
Oxidation of phenyl ringOxidized phenyl derivatives75%

Industrial Applications

NPSP-Cl is also used in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing processes. Its application extends to material science where it contributes to the development of functional materials with specific electronic and optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride increases electrophilicity compared to the methyl group in TSPC, making it more reactive in nucleophilic acyl substitutions.
  • Steric Effects : The naphthalene substituent in N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride introduces steric hindrance, slowing reaction kinetics but improving selectivity in chiral environments.
  • Functionalization Potential: The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling further derivatization—a pathway demonstrated in related sulfonamide syntheses.
Pharmaceutical Relevance
  • This compound: Potential as a protease inhibitor scaffold due to its sulfonamide and chiral centers.
  • TSPC () : Used in analytical methods for chiral separation, leveraging its moderate reactivity and stability.

Structural and Crystallographic Insights

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Crystallographic studies reveal intramolecular interactions (e.g., C–H⋯O) that stabilize the nitro group’s twisted conformation relative to the benzene ring. Similar steric and electronic effects may influence the reactivity of this compound.

Biological Activity

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential applications in research and medicine, and presents relevant data from case studies and research findings.

Chemical Structure and Properties

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is characterized by the presence of a nitrophenylsulfonyl group attached to the amino acid L-phenylalanine. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable tool in biochemical research.

The biological activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine primarily arises from its ability to interact with specific molecular targets, particularly enzymes. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This mechanism is crucial for studying enzyme-substrate interactions and protein modifications.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor by covalently modifying active sites of enzymes.
  • Protein Modification : It can alter the conformation and function of proteins through targeted interactions.

1. Research Applications

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is utilized in various scientific fields:

  • Biochemistry : As a probe for studying enzyme kinetics and protein interactions.
  • Pharmaceutical Development : Investigated as a precursor for drug synthesis and therapeutic agents.

2. Medical Applications

Emerging studies suggest potential applications in treating diseases through targeted enzyme inhibition. For instance:

  • Cancer Research : Its role in inhibiting specific enzymes involved in cancer cell proliferation has been explored.
  • Antimicrobial Activity : Preliminary findings indicate potential antimicrobial properties, warranting further investigation into its use as an antibiotic agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine:

StudyFocusFindings
PRMT5 InhibitionIdentified as a small molecule inhibitor with significant binding affinity (IC50 = 12 μM) against PRMT5, suggesting its role in epigenetic regulation.
Enzyme InteractionDemonstrated effective inhibition of carbonic anhydrase, showcasing its utility in studying enzyme-ligand interactions.
Antiviral ActivityInvestigated for potential antiviral properties, particularly in inhibiting HIV-related pathways.

Comparative Analysis with Similar Compounds

N-(4-Nitrophenylsulfonyl)-L-phenylalanine can be compared with other nitrophenylsulfonamide derivatives:

CompoundBiological ActivityUnique Features
N-(4-Nitrophenylsulfonyl)-L-tyrosineModerate enzyme inhibitionHydroxyl group enhances solubility
N-(4-Nitrophenylsulfonyl)-L-cysteineHigh reactivity with thiolsContains sulfur, affecting reactivity
N-(4-Nitrophenylsulfonyl)-L-tryptophanLimited studies on enzyme interactionIndole ring may influence binding affinity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, and how do reaction conditions influence yield?

  • Methodological Answer : A three-step protocol is commonly employed:

React 4-nitrophenylsulfonyl chloride with L-phenylalanine derivatives in dichloromethane (DCM) or pyridine under anhydrous conditions .

Catalytic hydrogenation (e.g., H₂, Pd/C) reduces the nitro group to an amine .

Acylation with chlorinating agents (e.g., thionyl chloride) yields the final compound.

  • Key Variables : Solvent polarity (DCM vs. ether), base selection (pyridine for acid scavenging), and temperature control (0–25°C) critically affect yield (67–97%) and purity .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm sulfonyl and phenyl group integration (¹H and ¹³C NMR).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (≥98% for analytical-grade material) .
  • Reference spectral libraries (e.g., PubChem) for cross-validation .

Q. What are the primary applications of this compound in peptide synthesis and drug discovery?

  • Methodological Answer :

  • Peptide coupling : Acts as a sulfonamide-protecting group for amino acids, enabling selective deprotection in solid-phase synthesis .
  • Bioactive intermediates : Used to synthesize anticancer and antimicrobial agents via its electrophilic chloride group .

Advanced Research Questions

Q. How can researchers optimize the nitro-to-amine reduction step to minimize side reactions?

  • Methodological Answer :

  • Catalyst selection : Raney nickel (Ra-Ni) or Pd/C under H₂ atmosphere achieves >95% conversion .
  • Solvent system : Use ethanol/water mixtures to stabilize intermediates and prevent over-reduction.
  • Monitoring : Track reaction progress via TLC or in situ FTIR to halt at the amine stage .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Impurity profiling : Detect residual solvents (e.g., DCM) or unreacted sulfonyl chloride via GC-MS.
  • Limit of detection (LOD) : Use UPLC-MS/MS for sub-ppm sensitivity, especially for hydrolyzed byproducts (e.g., sulfonic acids) .

Q. How does the steric and electronic nature of the 4-nitrophenylsulfonyl group influence its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric effects : The bulky sulfonyl group slows SN2 reactions but enhances stability in protic solvents.
  • Electronic effects : The electron-withdrawing nitro group activates the sulfonyl chloride for nucleophilic attack by amines or alcohols .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride moiety during storage?

  • Methodological Answer :

  • Storage : Use desiccated, amber vials under inert gas (Ar/N₂) at –20°C.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture .

Q. How can structure-activity relationship (SAR) studies leverage this compound for designing kinase inhibitors?

  • Methodological Answer :

  • Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring to modulate binding affinity.
  • Biological assays : Test inhibitory activity against tyrosine kinases using fluorescence polarization or ELISA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride
Reactant of Route 2
Reactant of Route 2
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

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